

A Comprehensive Technical Guide to the Physical Properties of 1-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzylpiperazin-2-one**

Cat. No.: **B112824**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazin-2-one (CAS No. 59702-21-5) is a substituted piperazinone derivative. As with any compound intended for pharmaceutical research and development, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is crucial. These parameters are not merely data points; they are critical indicators of purity, stability, and suitability for various formulation and processing techniques. This guide provides a detailed overview of the known physical properties of **1-Benzylpiperazin-2-one** and offers a comprehensive, field-proven methodology for their experimental determination.

Physical Properties of 1-Benzylpiperazin-2-one

The available physical property data for **1-Benzylpiperazin-2-one** is summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not consistently reported in publicly accessible databases, though its physical state as a solid is documented.

Physical Property	Value	Source
Molecular Formula	<chem>C11H14N2O</chem>	N/A
Molecular Weight	190.24 g/mol	N/A
Physical State	Pale Yellow Solid	[1]
Melting Point	Not Available	N/A
Boiling Point	380.4 °C at 760 mmHg (Predicted)	[2]

The solid nature of **1-Benzylpiperazin-2-one** at room temperature indicates a melting point that is amenable to standard laboratory determination. The presence of a lactam (a cyclic amide) and a benzyl group suggests that intermolecular forces, such as dipole-dipole interactions and van der Waals forces, will significantly influence these properties.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the accurate determination of the melting and boiling points of crystalline organic compounds like **1-Benzylpiperazin-2-one**. The methodologies are presented with an emphasis on the rationale behind each step, ensuring both scientific rigor and practical applicability.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a valuable indicator of purity.

The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an inaccurate reading because the heat transfer from the heating block to the sample and then to the thermometer is not instantaneous. A slow rate ensures that the system is in thermal equilibrium, providing a true representation of the melting temperature. The use of a finely powdered, dry sample ensures uniform heat distribution throughout the sample.

To ensure the accuracy of the melting point apparatus, it is standard practice to calibrate it using certified reference standards with known, sharp melting points. A mixed melting point determination, where the unknown is mixed with a known standard, can confirm the identity of a compound. If the unknown and the known are the same substance, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be depressed and broadened.

- Sample Preparation:

- Place a small amount of dry **1-Benzylpiperazin-2-one** onto a clean, dry watch glass.
- Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.
- Press the open end of a capillary tube into the powder. A small amount of solid will enter the tube.
- Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[3]

- Apparatus Setup:

- Insert the capillary tube, sealed end down, into one of the slots in the heating block of the Mel-Temp apparatus.[3]
- Ensure the thermometer is correctly positioned in the apparatus.

- Measurement:

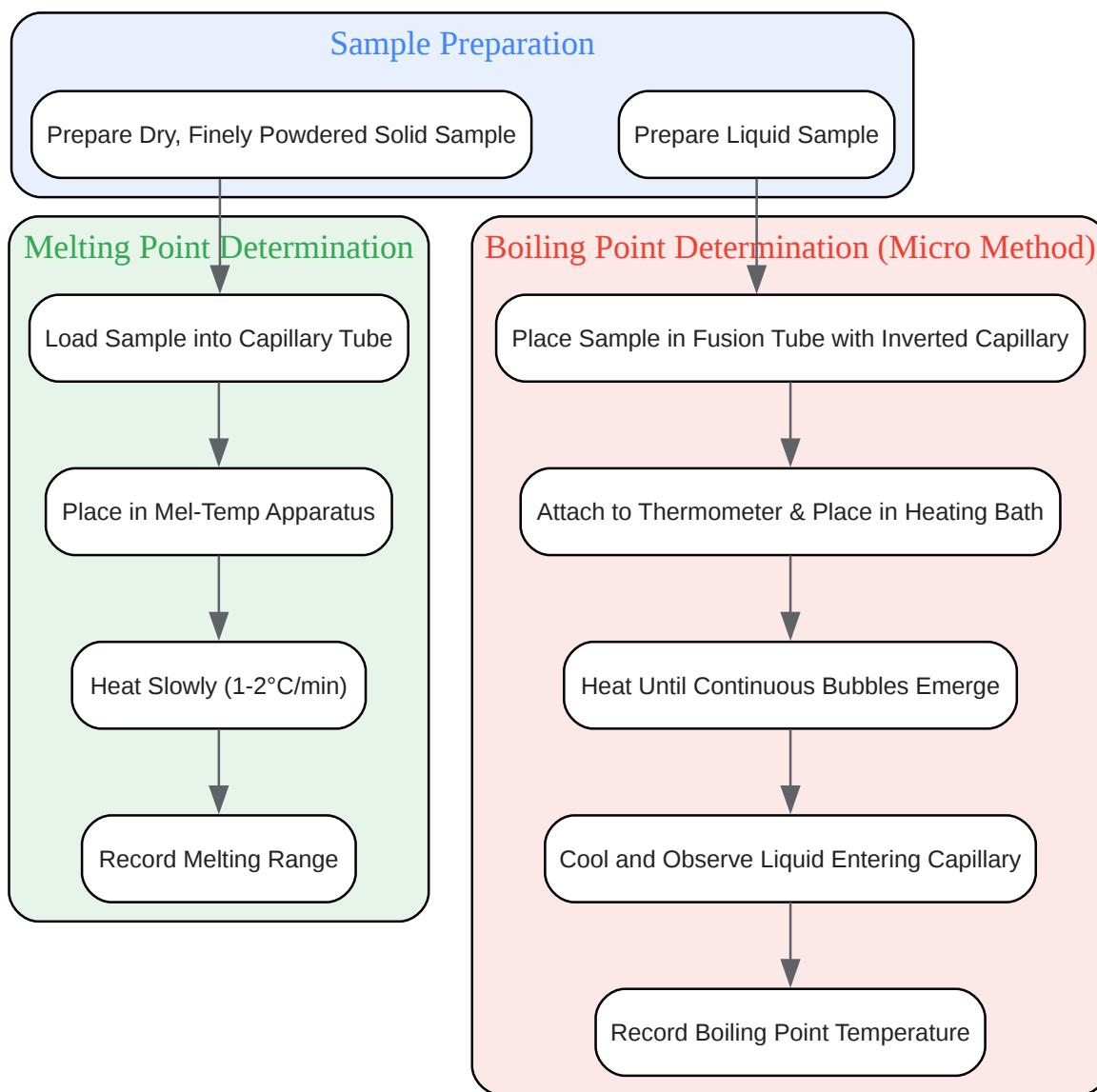
- If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a faster rate.
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Begin heating at a rate that will bring the temperature to within about 15-20 °C of the expected melting point.
- Reduce the heating rate to 1-2 °C per minute.

- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
- Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since **1-Benzylpiperazin-2-one** has a high predicted boiling point, determination at atmospheric pressure may not be feasible or could lead to decomposition. Therefore, a micro boiling point determination under reduced pressure might be more appropriate, though the standard atmospheric pressure method is described here for completeness.

For the micro boiling point method, a small, inverted capillary tube is placed in the liquid. The air trapped in this capillary tube expands upon heating and escapes, creating a space filled with the vapor of the substance. As the liquid cools, the vapor pressure inside the capillary drops. When the external atmospheric pressure is greater than the vapor pressure inside the capillary, the liquid is forced back into the capillary. The temperature at which this occurs is the boiling point. This method is advantageous as it requires a very small amount of sample.


The accuracy of the boiling point determination is dependent on an accurate thermometer and precise observation. Calibrating the thermometer against known standards is essential. Additionally, recording the atmospheric pressure at the time of the experiment is crucial, as the boiling point is pressure-dependent.

- Sample Preparation:
 - Place a few drops of the liquid sample (if **1-Benzylpiperazin-2-one** were a liquid) into a small test tube or a fusion tube to a depth of about 1-2 cm.
 - Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

- Apparatus Setup:
 - Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
 - Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) so that the heat is distributed evenly.
- Measurement:
 - Heat the bath gently.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.
 - Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[\[4\]](#)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Determination of Melting and Boiling Points.

Conclusion

The accurate determination of physical properties such as melting and boiling points is a cornerstone of chemical characterization, directly impacting downstream applications in drug development. While the experimental melting point of **1-Benzylpiperazin-2-one** is not readily found in the surveyed literature, its solid physical state confirms its existence. The predicted

boiling point provides a useful, albeit theoretical, value. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical parameters with high fidelity, ensuring the integrity and reliability of their scientific endeavors.

References

- Wired Chemist. (n.d.). Determination of Melting Point.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus.
- chiro.scs.illinois.edu. (n.d.). Micro-boiling point measurement.
- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.
- The Chymist. (n.d.). Micro Boiling Point Determination.
- Chentips. (2013, July 22). How to Determine Boiling Points on the Microscale.
- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- chemconnections.org. (n.d.). Boiling Point Determination.
- Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
- LookChem. (n.d.). Cas 59702-21-5, 1-BENZYLPIPERAZINE-2-ONE.
- PubChem. (n.d.). Piperazin-2-one.
- NIH. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
- LookChem. (n.d.). Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE.
- Supreme Science. (2014, September 18). Melting Point Determination - The Mel-Temp [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
- ResearchGate. (n.d.). Synthesis of Piperazinones and Benzopiperazinones from 1,2-Diamines and Organoboronic Acids.
- ResearchGate. (n.d.). Synthesis and Regioselective Functionalization of Piperazin-2-ones Based on Phe-Gly Pseudodipeptides.
- Wikipedia. (n.d.). Piperazine.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease.
- National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects.

- ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
- Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as $\sigma 1$ Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects. ACS Chemical Neuroscience, 12(11), 1995-2006.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemconnections.org [chemconnections.org]
- 2. youtube.com [youtube.com]
- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 1-Benzylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112824#physical-properties-of-1-benzylpiperazin-2-one-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com